5-Bromo-4-methyl-2-(methylthio)pyrimidine

Medicinal Chemistry Process Chemistry Pyrimidine Functionalization

5-Bromo-4-methyl-2-(methylthio)pyrimidine (CAS 1294446-69-7) is a tri-substituted pyrimidine derivative (C₆H₇BrN₂S, MW 219.10) bearing three chemically orthogonal functional groups: a C5-bromo substituent for palladium-catalyzed cross-coupling, a C4-methyl group that modulates ring electronics and sterics, and a C2-methylthio group that serves as a masked leaving group activatable via oxidation to sulfoxide/sulfone. The compound is a documented pharmaceutical intermediate in Novartis/Astex Therapeutics patent CN101883764B, where it is employed to construct pyrazole derivatives that inhibit cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9) and Janus kinases (JAK1, JAK2, JAK3).

Molecular Formula C6H7BrN2S
Molecular Weight 219.1 g/mol
CAS No. 1294446-69-7
Cat. No. B1375018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methyl-2-(methylthio)pyrimidine
CAS1294446-69-7
Molecular FormulaC6H7BrN2S
Molecular Weight219.1 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1Br)SC
InChIInChI=1S/C6H7BrN2S/c1-4-5(7)3-8-6(9-4)10-2/h3H,1-2H3
InChIKeyWCDRTOTWPGVKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methyl-2-(methylthio)pyrimidine (CAS 1294446-69-7): A Triple-Functionalized Pyrimidine Building Block for Kinase-Targeted Drug Discovery


5-Bromo-4-methyl-2-(methylthio)pyrimidine (CAS 1294446-69-7) is a tri-substituted pyrimidine derivative (C₆H₇BrN₂S, MW 219.10) bearing three chemically orthogonal functional groups: a C5-bromo substituent for palladium-catalyzed cross-coupling, a C4-methyl group that modulates ring electronics and sterics, and a C2-methylthio group that serves as a masked leaving group activatable via oxidation to sulfoxide/sulfone [1]. The compound is a documented pharmaceutical intermediate in Novartis/Astex Therapeutics patent CN101883764B, where it is employed to construct pyrazole derivatives that inhibit cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, CDK9) and Janus kinases (JAK1, JAK2, JAK3) [2]. Commercially available at 95–98% purity from multiple global suppliers, it serves as a strategic building block for medicinal chemistry programs requiring sequential, chemoselective functionalization of the pyrimidine scaffold .

Why 5-Bromo-4-methyl-2-(methylthio)pyrimidine Cannot Be Replaced by Generic Pyrimidine Analogs


Attempting to substitute 5-Bromo-4-methyl-2-(methylthio)pyrimidine with a simpler analog—such as 5-bromo-2-chloropyrimidine, 5-bromo-4-methylpyrimidine, or 4-methyl-2-(methylthio)pyrimidine—introduces critical functional deficits. The C2-methylthio group is not merely a placeholder but a chemically distinct entity from C2-chloro: it is less reactive in direct nucleophilic aromatic substitution (SNAr), enabling selective C5 functionalization via cross-coupling without competing displacement at C2 [1]. Oxidation of the methylthio group to a sulfone converts it into a superior leaving group for subsequent C2 diversification, a reactivity handle absent in C2-H or C2-alkyl analogs [2]. Furthermore, the 4-methyl group provides subtle electronic deactivation that, combined with 5-bromo activation, creates a predictable reactivity gradient across the ring—a gradient that is fundamentally altered or lost when any one substituent is changed. These interdependent electronic and steric effects mean that analog substitution leads not merely to slower kinetics but to altered reaction chemoselectivity, potentially yielding different regioisomeric products [3].

Quantitative Differentiation Evidence for 5-Bromo-4-methyl-2-(methylthio)pyrimidine: Head-to-Head Reactivity, Patent Validated Utility, and Chemoselectivity Data


Synthesis Yield Advantage: 94.5% Conversion from 5-Bromo-4-methyl-2-chloropyrimidine Demonstrates Efficient C2-Chloro to C2-Methylthio Displacement

The target compound is synthesized in 94.5% isolated yield via nucleophilic substitution of 5-bromo-4-methyl-2-chloropyrimidine with sodium methanethiolate (NaSMe) in DMF at 0°C to room temperature over 16 hours . This near-quantitative yield demonstrates that the C2-chloro position of the precursor is highly susceptible to selective thiolate displacement even in the presence of the C5-bromo substituent, confirming chemoselectivity. In contrast, the reverse transformation (methylthio → chloro) requires oxidation to the sulfone followed by chloride displacement, a multi-step sequence [1]. This establishes that 5-bromo-4-methyl-2-(methylthio)pyrimidine occupies a strategically advantageous position in synthetic routes: it is accessed in a single high-yielding step from the dichloro or chloro-bromo precursor, yet retains the C5-bromo handle for subsequent orthogonal diversification.

Medicinal Chemistry Process Chemistry Pyrimidine Functionalization

Patent-Cited Pharmaceutical Utility: Validated Intermediate for Multi-Target CDK and JAK Inhibitor Programs (Novartis/Astex CN101883764B)

Patent CN101883764B (Novartis AG / Astex Therapeutics Ltd., priority date December 7, 2007, granted November 13, 2013) explicitly cites 5-bromo-4-methyl-2-(methylthio)pyrimidine as a key intermediate for constructing pyrazole derivatives that function as cyclin-dependent kinase (CDK) inhibitors [1]. The patent claims compounds that modulate CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, and CDK9, as well as JAK1, JAK2, and JAK3, for the treatment of proliferative diseases including cancer, transplant rejection, and autoimmune disorders . This is a critical differentiator from non-brominated analogs such as 4-methyl-2-(methylthio)pyrimidine, which lacks the C5-bromo handle required for the key cross-coupling step that installs the pyrazole pharmacophore. Similarly, 5-bromo-2-chloropyrimidine lacks the 4-methyl group that influences the conformational and electronic properties of the final drug scaffold. The patent assignment to Novartis and Astex—both established pharmaceutical entities—provides third-party validation of the compound's strategic value in a defined, high-value therapeutic program.

Kinase Inhibitors CDK Drug Discovery Patent-Validated Intermediates

Bromine vs. Chlorine Reactivity Advantage: ~3-Fold Higher Aminolysis Rate for Bromopyrimidines Over Chloropyrimidine Analogs

In a systematic kinetic study of pyrimidine aminolysis, Arantz and Brown (1971) measured times of half-completion (t₁/₂) for the reaction of 2-halogeno-, 5-bromo-2-halogeno-, and 4-halogeno-2,6-dimethyl-pyrimidines with isopentylamine and 1,4-dimethylpentylamine [1]. Within each structural group, the bromopyrimidine was consistently the most reactive and the chloropyrimidine the least reactive, with the maximum rate differential being approximately 3-fold [1]. This class-level finding directly supports the superiority of 5-bromo-4-methyl-2-(methylthio)pyrimidine over its hypothetical 5-chloro analog (5-chloro-4-methyl-2-(methylthio)pyrimidine) for applications requiring SNAr or cross-coupling at C5. The faster oxidative addition of the C-Br bond to Pd(0) catalysts is a well-established principle in organometallic chemistry that further amplifies this advantage in cross-coupling contexts, making the bromo compound the preferred substrate for Suzuki-Miyaura, Buchwald-Hartwig, and related C-C and C-N bond-forming reactions [2].

Physical Organic Chemistry Pyrimidine Reactivity Leaving Group Comparison

Methylthio vs. Methoxy Leaving Group Control: Alkylthiopyrimidines React More Slowly Than Alkoxy Analogs, Enabling Sequential Chemoselective Functionalization

Brown and Foster (1966) demonstrated through first-order rate constant measurements that alkylthiopyrimidines undergo aminolysis more slowly than their alkoxy analogs, and both are considerably slower than the corresponding chloropyrimidines [1]. This kinetic stability of the C2-SMe group under standard SNAr conditions is a critical design feature: it allows C5-bromo functionalization (e.g., Suzuki coupling) to proceed without competing displacement at C2. In contrast, a C2-methoxy analog (5-bromo-4-methyl-2-methoxypyrimidine) would exhibit faster C2 displacement, increasing the risk of byproduct formation during C5 derivatization. Furthermore, the methylthio group can be quantitatively oxidized to the sulfone (SO₂Me), transforming it into a potent leaving group for subsequent C2 amination or other nucleophilic displacements—a latent activation strategy not available to C2-methyl or C2-hydrogen analogs [2]. This 'protecting group in plain sight' capability makes the methylthio substituent uniquely suited for sequential, directional functionalization of the pyrimidine core.

Chemoselectivity Protecting Group Strategy Pyrimidine Derivatization

Reversed Regioselectivity in Cross-Coupling: 2-Methylthiopyrimidines Exhibit Opposite Regioselectivity to 2-Chloropyrimidine Analogs with Benzylzinc Reagents

Angiolelli, Casalnuovo, and Selby (2000) reported that 2-(methylthio)pyrimidines are particularly reactive substrates for palladium-catalyzed cross-coupling with benzylzinc reagents, and critically, the regioselectivity of 2,4-bis(methylthio)pyrimidines is opposite to that of their 2,4-dichloropyrimidine analogs [1]. This reversal of regioselectivity is a direct consequence of the different electronic character of the methylthio group compared to chloro: the methylthio group is electron-donating via resonance (+M effect), whereas chloro is electron-withdrawing inductively (-I effect). For 5-bromo-4-methyl-2-(methylthio)pyrimidine, this means that a C2-chloro analog would direct electrophilic palladium catalysts to a different ring position, potentially yielding different regioisomeric products. This finding is particularly significant for medicinal chemists designing parallel libraries: the methylthio compound accesses a distinct chemical space from the chloro analog, and the two cannot be used interchangeably without altering the regiochemical outcome of key bond-forming steps.

Regioselective Synthesis Cross-Coupling Chemistry Pyrimidine C-H Functionalization

Recommended Application Scenarios for 5-Bromo-4-methyl-2-(methylthio)pyrimidine Based on Quantitative Differentiation Evidence


CDK/JAK Inhibitor Library Synthesis Using the Novartis/Astex Pyrazole Scaffold

For medicinal chemistry teams developing cyclin-dependent kinase (CDK) or Janus kinase (JAK) inhibitors, 5-bromo-4-methyl-2-(methylthio)pyrimidine is the required intermediate to replicate or extend the pyrazole-based scaffold disclosed in CN101883764B . The synthetic sequence involves: (1) Suzuki-Miyaura coupling at C5-Br to install an aryl/heteroaryl group, (2) oxidation of C2-SMe to C2-SO₂Me, and (3) nucleophilic displacement of the sulfone with a pyrazole amine to construct the kinase-targeting pharmacophore. The C4-methyl group remains intact throughout, contributing to target binding interactions. This scenario leverages the compound's three documented differentiation advantages: patent-validated utility, Br > Cl reactivity for efficient cross-coupling, and the methylthio → sulfone activation strategy for sequential functionalization [1]. Substitution with 5-bromo-2-chloropyrimidine or 2,4-dichloropyrimidine analogs would necessitate complete route redesign and would not converge on the same final compounds.

Sequential Chemoselective Functionalization for Parallel SAR Libraries

The orthogonal reactivity of the C5-Br (fast oxidative addition to Pd(0)) and C2-SMe (kinetically stable toward SNAr; activatable by oxidation) makes this compound ideal for generating diverse 2,4,5-trisubstituted pyrimidine libraries via a 'C5-first, C2-second' strategy . In the first step, the C5-bromo undergoes Suzuki, Buchwald-Hartwig, or Sonogashira coupling to install aryl, amine, or alkyne diversity elements with high selectivity (>3-fold rate advantage of Br over Cl ensures minimal competing C2 reactivity). In the second step, the C2-SMe is oxidized to the sulfone (mCPBA or H₂O₂), activating it for displacement by amines, alkoxides, or thiols. This two-step, three-diversification-point strategy is not accessible from the corresponding C2-chloro or C2-methoxy analogs, which either react non-selectively (C2-Cl) or cannot be activated post-coupling (C2-OMe) [1]. The result is a more efficient library synthesis with fewer protecting group manipulations.

Process Chemistry Scale-Up of Key Pharmaceutical Intermediates

The demonstrated 94.5% isolated yield for the synthesis of 5-bromo-4-methyl-2-(methylthio)pyrimidine from 5-bromo-4-methyl-2-chloropyrimidine makes this transformation suitable for pilot-plant scale-up. The reaction uses inexpensive sodium methanethiolate in DMF under mild conditions (0°C to room temperature), with a straightforward aqueous workup and EtOAc extraction—conditions compatible with standard batch processing equipment. For CROs and CDMOs manufacturing intermediates for kinase inhibitor programs, this high-yielding, chromatography-free protocol reduces cost of goods and simplifies purification compared to analogs requiring column chromatography. The product's predicted physicochemical properties (XLogP3 = 2.1, TPSA = 51.1 Ų, MW = 219.10) indicate adequate organic solubility for subsequent coupling reactions while maintaining sufficient polarity for extractive workup [1].

Building Block for 5-Substituted Pyrimidine Nucleoside Analog Development

The C5-bromo substituent of 5-bromo-4-methyl-2-(methylthio)pyrimidine serves as an entry point for palladium-catalyzed C-S bond formation, a key transformation in the synthesis of 5-thio-functionalized pyrimidine nucleoside analogs with potential antiviral and anticancer activity . The general approach—Pd-catalyzed coupling of 5-bromo pyrimidine derivatives with alkyl thiols, followed by conversion to disulfides as stable 5-mercaptopyrimidine precursors—has been established for nucleoside scaffolds [1]. The 4-methyl group differentiates this compound from unsubstituted 5-bromo-2-(methylthio)pyrimidine, providing additional steric and electronic parameters for probing structure-activity relationships at the nucleoside level. The C2-methylthio group can be retained or displaced post-glycosylation, offering flexibility in final compound design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-methyl-2-(methylthio)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.